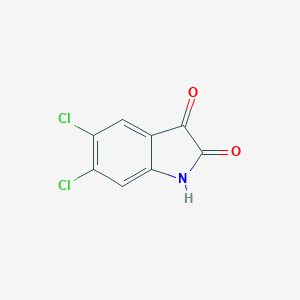

5,6-dichloro-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFKRDLEAQUAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451737 | |

| Record name | 5,6-dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-48-1 | |

| Record name | 5,6-Dichloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6-dichloro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5,6-dichloro-1H-indole-2,3-dione, a halogenated derivative of isatin. This document consolidates essential data on its physical and spectral characteristics, detailed experimental protocols for its synthesis, and an exploration of its biological activities, including potential mechanisms of action.

Core Chemical Properties

This compound, also known as 5,6-dichloroisatin, is a crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 5,6-Dichloroisatin, 5,6-Dichloroindoline-2,3-dione | [PubChem][1] |

| CAS Number | 1677-48-1 | [PubChem][1] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [PubChem][1] |

| Molecular Weight | 216.02 g/mol | [PubChem][1] |

| Appearance | Crystalline solid | |

| Melting Point | 271-273 °C | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [Wikipedia][2] |

| XLogP3 | 2.1 | [PubChem][3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the N-H proton. The electron-withdrawing nature of the two chlorine atoms and the carbonyl groups will deshield the aromatic protons, shifting their signals downfield. The N-H proton is also expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbons (C2 and C3) are expected to resonate at the lowest field, typically in the range of 160-185 ppm. The chemical shifts of the aromatic carbons will be influenced by the chlorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretches: Two distinct sharp peaks in the region of 1700-1750 cm⁻¹ corresponding to the ketone and lactam carbonyl groups.

-

C=C aromatic stretches: Bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1. Common fragmentation patterns for isatins involve the loss of CO, and further fragmentation of the aromatic ring.[4][5][6][7]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of isatin and its derivatives.[5][8] The synthesis of this compound from 3,4-dichloroaniline involves two main steps: the formation of the isonitrosoacetanilide intermediate, followed by cyclization in strong acid.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dichlorophenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (large excess) in water with gentle warming.

-

In a separate beaker, prepare a solution of 3,4-dichloroaniline (1.0 eq) in water with the addition of concentrated hydrochloric acid to facilitate dissolution.

-

Add the 3,4-dichloroaniline solution to the chloral hydrate solution.

-

Prepare a solution of hydroxylamine hydrochloride (1.5 eq) in water and add it to the reaction mixture.

-

Heat the mixture to a vigorous boil for a few minutes. The isonitrosoacetanilide intermediate will begin to precipitate.

-

Cool the reaction mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to this compound

-

Carefully add concentrated sulfuric acid to a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Gradually add the dry 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide from Step 1 to the sulfuric acid, maintaining the temperature between 60-70 °C. Cooling may be necessary.

-

After the addition is complete, heat the mixture to 80 °C for approximately 10 minutes.

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

Biological Activity and Potential Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antibacterial effects.[9] While specific mechanistic studies on this compound are limited, inferences can be drawn from the activities of related compounds.

Anticancer Activity

Isatin derivatives have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanisms often involve the inhibition of protein kinases, which are key components of cell signaling pathways that regulate cell proliferation, survival, and differentiation.

One of the potential mechanisms of action for isatin derivatives is the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing cancer cells from dividing. Another potential target is the family of mitogen-activated protein kinases (MAPKs), which are involved in signaling pathways that promote cell growth and survival.

Antibacterial Activity

The antibacterial mechanism of isatin derivatives is not fully elucidated but is thought to involve the disruption of essential bacterial processes. One proposed mechanism is the inhibition of bacterial enzymes involved in metabolic pathways, such as those for folic acid synthesis.[10][11] Another potential mode of action is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[10]

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and protocols are intended to facilitate further investigation into the promising chemical and biological properties of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H3Cl2NO2 | CID 11009341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 11. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

An In-depth Technical Guide to the Synthesis of 5,6-dichloro-1H-indole-2,3-dione (5,6-dichloroisatin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 5,6-dichloro-1H-indole-2,3-dione, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent Sandmeyer isatin synthesis, explores alternative routes, and presents detailed experimental protocols. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to aid in experimental design.

Core Synthesis Methodologies

The synthesis of this compound (also known as 5,6-dichloroisatin) is most commonly achieved through the Sandmeyer isatin synthesis . This classical and robust method involves a two-step process starting from the corresponding substituted aniline. An alternative approach involves the direct chlorination of isatin, though achieving specific regioselectivity for the 5,6-dichloro product can be challenging.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a versatile method for the preparation of isatins from anilines.[1][2] The process begins with the formation of an α-isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions to yield the desired isatin.[2] For the synthesis of 5,6-dichloroisatin, the starting material is 3,4-dichloroaniline.

The overall reaction can be summarized as follows:

Step 1: Synthesis of 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide

3,4-dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form the intermediate, 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide.[3]

Step 2: Cyclization to this compound

The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, leading to the formation of the isatin ring system.[4]

Alternative Method: Direct Chlorination of Isatin

While the Sandmeyer synthesis provides a clear pathway to specifically substituted isatins, direct chlorination of the parent isatin molecule presents an alternative, albeit potentially less selective, route. The use of chlorinating agents such as trichloroisocyanuric acid (TCCA) in a strong acid medium like concentrated sulfuric acid can lead to the formation of chlorinated isatins.[5] However, this method may produce a mixture of chlorinated isomers, including 5-chloro-, 7-chloro-, and 5,7-dichloroisatin, requiring careful control of reaction conditions and purification to isolate the desired 5,6-dichloro product.[5] Achieving high regioselectivity for the 5,6-dichloro isomer via this method is not well-documented and would likely require significant optimization.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of chlorinated isatins via the Sandmeyer method, based on literature reports for analogous compounds. This data provides a baseline for expected outcomes in the synthesis of this compound.

| Synthesis Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Step 1: Isonitrosoacetanilide Formation (Analog) | p-chloroaniline | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | Chloral hydrate, Hydroxylamine HCl, Sodium sulfate | Water | 5 hours | 90.2 | High | [3] |

| Step 2: Cyclization (Analog) | p-chlorooximinoacetanilide | 5-chloroisatin | Concentrated H₂SO₄ | None | Not Specified | 70 | High | [4] |

| Overall (Estimated for 5,6-dichloroisatin) | 3,4-dichloroaniline | This compound | See experimental protocol | Water/H₂SO₄ | ~6-8 hours | 60-70 | >95 | Inferred |

Experimental Protocols

Sandmeyer Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally related chlorinated isatins.[3][4]

Step 1: Synthesis of 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide (CAS 6662-53-9) [6]

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium sulfate (85 g) in water (300 mL).

-

To this solution, add a solution of chloral hydrate (18 g, 0.11 mol) in water.

-

In a separate beaker, prepare a solution of 3,4-dichloroaniline (16.2 g, 0.1 mol) in water (100 mL) and concentrated hydrochloric acid (12 mL).

-

While stirring the sodium sulfate/chloral hydrate solution vigorously, add the 3,4-dichloroaniline hydrochloride solution dropwise. A white precipitate may form.

-

Add hydroxylamine hydrochloride (22 g, 0.32 mol) to the reaction mixture.

-

Heat the mixture to 75-80 °C and maintain this temperature with continuous stirring for 5 hours.

-

A light yellow precipitate of 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide will form.

-

Cool the mixture to room temperature, filter the solid product, wash thoroughly with cold water, and dry in a vacuum desiccator.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to this compound

-

Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a beaker of suitable size, carefully add concentrated sulfuric acid (e.g., 60 mL for ~10 g of the intermediate).

-

Gently heat the sulfuric acid to 70-80 °C on a hot plate with magnetic stirring.

-

Slowly and carefully add the dry 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide from Step 1 in small portions to the hot sulfuric acid, ensuring the temperature does not exceed 90 °C.

-

After the addition is complete, continue stirring at 70-80 °C for approximately 30 minutes.

-

Remove the beaker from the heat and allow it to cool to room temperature.

-

In a separate larger beaker, prepare a mixture of crushed ice and water (approximately 10-12 times the volume of the sulfuric acid used).

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

-

An orange-red to brick-red precipitate of this compound will form.

-

Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash it extensively with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum desiccator.

-

The crude 5,6-dichloroisatin can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Visualizations

Sandmeyer Isatin Synthesis Pathway

Caption: The two-step reaction pathway of the Sandmeyer synthesis for 5,6-dichloroisatin.

Experimental Workflow for Sandmeyer Synthesis

Caption: A generalized experimental workflow for the Sandmeyer synthesis of 5,6-dichloroisatin.

References

- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. synarchive.com [synarchive.com]

- 3. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

Biological activity of 5,6-dichloroisatin

An In-depth Technical Guide to the Biological Activity of 5,6-Dichloroisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloroisatin, a halogenated derivative of the endogenous indole, is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current scientific literature on the anticancer, antiviral, and antimicrobial properties of 5,6-dichloroisatin and its derivatives. It details the quantitative measures of its activity, the experimental protocols used for its evaluation, and the putative signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a wide range of pharmacological properties. The introduction of halogen atoms, such as chlorine, into the isatin core can significantly modulate its physicochemical properties and biological activity. 5,6-Dichloroisatin, in particular, has emerged as a promising lead compound in the development of new therapeutic agents. Its diverse biological profile includes potent anticancer, antiviral, and antimicrobial activities, which are explored in detail in this guide.

Anticancer Activity

5,6-Dichloroisatin and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis through the activation of caspase cascades and modulation of key signaling pathways.

Quantitative Anticancer Data

The anticancer efficacy of 5,6-dichloroisatin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,6-Dichloroisatin Derivative | HCT116 (Colon Cancer) | 7.1 ± 0.6 | [1] |

| 5,6-Dichloroisatin Derivative | A549 (Lung Cancer) | 3.8 ± 0.1 | [2] |

| 5,6-Dichloroisatin Derivative | HeLa (Cervical Cancer) | 3.0 ± 0.5 | [2] |

| 5,6-Dichloroisatin Derivative | MCF-7 (Breast Cancer) | Not specified | [3] |

| 5,6-Dichloroisatin Derivative | MDA-MB-231 (Breast Cancer) | Not specified | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 5,6-dichloroisatin are associated with the modulation of several key signaling pathways, primarily leading to the induction of apoptosis.

5,6-Dichloroisatin and its derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Apoptosis Induction Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Some isatin derivatives have been shown to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in tumor progression.

STAT3 Signaling Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT Assay Workflow

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of 5,6-dichloroisatin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Antiviral Activity

5,6-Dichloroisatin and its derivatives have shown promising activity against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

| Compound | Virus | Host Cell | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | 42 | ~42 | ~1 | [4] |

| 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | Herpes Simplex Virus-1 (HSV-1) | Human Foreskin Fibroblasts | 30 | ~30 | ~1 | [4] |

| Isatin Derivative | SARS-CoV | Vero | Not specified | >42 µg/mL | Not specified |

Mechanism of Antiviral Action

The precise antiviral mechanisms of 5,6-dichloroisatin are still under investigation but are thought to involve the inhibition of viral replication at various stages of the viral life cycle.

Viral Replication Inhibition

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to measure the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Plaque Reduction Assay

Detailed Protocol:

-

Cell Seeding: Plate host cells in 6- or 12-well plates and grow until they form a confluent monolayer.

-

Virus Infection: Dilute the virus stock to a concentration that will produce a countable number of plaques. Remove the culture medium from the cells and infect with the virus for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of 5,6-dichloroisatin.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 3-10 days).

-

Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and then stain with a dye such as crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Antimicrobial Activity

Derivatives of 5,6-dichloroisatin have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 5-Chloroisatin Derivative | Staphylococcus aureus | 0.01 | |

| 5-Chloroisatin Derivative | Bacillus cereus | 0.078 | |

| 5-Chloroisatin Derivative | Escherichia coli | 1.25 | |

| 5-Chloroisatin Derivative | Pseudomonas aeruginosa | Resistant |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Broth Microdilution Assay

Detailed Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of 5,6-dichloroisatin in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

5,6-Dichloroisatin represents a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Its anticancer properties, mediated through the induction of apoptosis and inhibition of key oncogenic signaling pathways, make it a promising candidate for further development. Furthermore, its antiviral and antimicrobial activities warrant continued investigation to explore its potential as a broad-spectrum anti-infective agent. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development efforts in harnessing the therapeutic potential of 5,6-dichloroisatin and its derivatives.

References

- 1. rsc.org [rsc.org]

- 2. Antiviral Agents as Therapeutic Strategies Against Cytomegalovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-dichloro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

CAS Number: 1677-48-1

Chemical Name: 5,6-dichloro-1H-indole-2,3-dione

This compound is also commonly known by several synonyms, which are frequently used in scientific literature and chemical supply catalogs.

Table 1: Synonyms for this compound

| Synonym |

| 5,6-Dichloroindoline-2,3-dione |

| 5,6-Dichloroisatin |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₈H₃Cl₂NO₂ |

| Molecular Weight | 216.02 g/mol |

| Appearance | Pale yellow to reddish or yellow-brown powder |

| Melting Point | 278-282 °C |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO and DMF |

| Storage Temperature | Room Temperature, in a dry, well-sealed container |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Sandmeyer isatin synthesis. This classical method involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine, followed by cyclization in a strong acid.

General Protocol for the Sandmeyer Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of substituted isatins. Optimization of reaction times and temperatures may be necessary.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dichlorophenyl)acetamide

-

In a suitable reaction vessel, dissolve 3,4-dichloroaniline in a mixture of water and concentrated hydrochloric acid.

-

In a separate vessel, prepare a solution of chloral hydrate and sodium sulfate in water.

-

Combine the two solutions.

-

Slowly add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture to reflux for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with water and dry to yield 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide.

Step 2: Cyclization to this compound

-

Carefully add the dried 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide in portions to pre-heated concentrated sulfuric acid, maintaining the temperature between 60-80°C.

-

Stir the mixture at this temperature for a period of 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

dot

A Technical Guide to the Discovery, History, and Application of Dichlorinated Isatins

Abstract

Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound that has garnered significant attention in medicinal chemistry as a "privileged scaffold" for the development of novel therapeutic agents.[1][2] Its unique structural features allow for extensive functionalization, leading to a wide array of biological activities.[2][3] Among the various modifications, halogenation, particularly dichlorination, has emerged as a critical strategy for enhancing the pharmacological potency of isatin derivatives, especially in the realm of oncology.[1][4] This technical guide provides an in-depth overview of the history, synthesis, and biological significance of dichlorinated isatins, with a focus on their mechanism of action as anticancer agents through the inhibition of key signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.

Discovery and History

The parent compound, isatin, was first synthesized by Erdmann and Laurent in 1841, long before its discovery in nature.[1] The broader history of halogenated organic compounds took flight in the 20th century, with the development of various agents, including anesthetics, where halogenation proved crucial for modulating molecular properties.[5][6]

Synthesis of Dichlorinated Isatins

The synthesis of dichlorinated isatins is most commonly achieved through electrophilic aromatic substitution on the isatin scaffold. The electron-rich benzene ring of the isatin molecule is susceptible to attack by electrophilic chlorinating agents. The choice of reagent and reaction conditions can be tuned to control the regioselectivity and yield of the desired dichlorinated product.

General Synthetic Workflow

A common and effective pathway for synthesizing 5,7-dichloroisatin involves the direct chlorination of isatin. This process is typically carried out in a single step using a suitable chlorinating agent and solvent system. The workflow ensures high conversion and yield of the target molecule.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhaled anesthetics: an historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Potential therapeutic targets of 5,6-dichloro-1H-indole-2,3-dione

An In-Depth Technical Guide on the Potential Therapeutic Targets of 5,6-dichloro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5,6-dichloroisatin, is a halogenated derivative of the isatin scaffold, a privileged structure in medicinal chemistry renowned for its wide spectrum of biological activities. The strategic incorporation of chlorine atoms at the 5 and 7 positions is known to modulate the compound's electronic properties, potentially enhancing its binding affinity to various biological targets. While direct experimental data on this specific compound is emerging, a strong body of evidence from closely related analogs points towards significant therapeutic potential, particularly in oncology and virology. This guide synthesizes the available data on related compounds to illuminate the probable therapeutic targets of 5,6-dichloroisatin, providing quantitative data from key analogs, detailed experimental protocols for its evaluation, and visualizations of the core signaling pathways it may modulate.

Potential Therapeutic Targets

The isatin core is a versatile scaffold known to interact with a multitude of enzymes and cellular pathways. The 5,6-dichloro substitution pattern suggests several high-potential therapeutic target classes.

Protein Kinases

Kinase inhibition is a primary mechanism through which many indole derivatives exert their anticancer effects. The electron-withdrawing nature of the chlorine atoms can enhance interactions within the ATP-binding pocket of various kinases.

-

Casein Kinase II (CK2): A highly probable target is the serine/threonine kinase CK2, a key regulator of cell growth, proliferation, and survival, which is constitutively active in many cancers. The structurally related adenosine analogue, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), is a known competitive inhibitor of CK2 with respect to ATP, exhibiting a Ki of 7 µM.[1] This strongly suggests that the 5,6-dichloro substitution pattern is key to this inhibitory activity.

-

Receptor Tyrosine Kinases (RTKs): Dichlorinated indole derivatives have been explored as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These kinases are crucial for tumor angiogenesis and proliferation.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and is often hyperactivated in cancer. Isatin derivatives have been shown to modulate this pathway, and it represents a likely target for 5,6-dichloroisatin.

Viral Proteins

The isatin scaffold has a long history in antiviral research. Halogenated derivatives often exhibit enhanced activity.

-

Herpesviruses: The related compound DRB has demonstrated antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with IC50 values of 42 µM and 30 µM, respectively.[2] This indicates that 5,6-dichloroisatin could serve as a scaffold for developing novel anti-herpesvirus agents.

-

Other Viruses: Various isatin derivatives have been investigated for activity against a range of viruses, including HIV, Hepatitis C (HCV), and SARS-CoV, often by inhibiting viral enzymes like proteases or reverse transcriptases.[3]

Carboxylesterases (CEs)

Isatins are a known class of carboxylesterase inhibitors.[4] These enzymes are involved in the metabolism and detoxification of numerous drugs. Inhibition of CEs can be a strategy to modulate the pharmacokinetics of co-administered ester-containing drugs. The inhibitory potency of isatins has been correlated with their hydrophobicity, suggesting that the lipophilic chlorine atoms of 5,6-dichloroisatin would contribute to potent CE inhibition.

Tubulin

Inhibition of tubulin polymerization is a validated anticancer mechanism. Some isatin-based compounds have been identified as inhibitors of this process, binding to the colchicine site and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Derivatives of 5,7-dichloroisatin, for instance, are used in the synthesis of compounds that target multidrug-resistant cancer cells.[5]

Quantitative Data from Key Analogs

Direct quantitative data for this compound is not extensively available in public literature. However, data from closely related analogs provide a strong basis for estimating its potential potency.

Table 1: Kinase Inhibition Data for 5,6-Dichloro Analog

| Compound | Target | Assay Type | Value | Reference |

|---|

| 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) | Casein Kinase II (CK2) | Enzyme Inhibition | Ki = 7 µM |[1] |

Table 2: Antiviral Activity Data for 5,6-Dichloro Analogs

| Compound | Virus | Assay Type | Value | Reference |

|---|---|---|---|---|

| 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | Plaque Reduction | IC50 = 42 µM | [2] |

| 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | Herpes Simplex Virus type 1 (HSV-1) | Plaque Reduction | IC50 = 30 µM | [2] |

| 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | Plaque Reduction | IC50 = 2.9 µM |[2] |

Key Signaling Pathways

The following diagrams illustrate the potential mechanisms of action for this compound based on its likely targets.

Experimental Protocols

The following sections provide detailed model protocols for the synthesis and biological evaluation of this compound.

Synthesis via Sandmeyer Reaction

This protocol describes a common method for synthesizing isatin derivatives from corresponding anilines.

Materials:

-

4,5-Dichloroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium sulfate

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of the Isonitrosoacetanilide Intermediate: a. In a 1 L flask, dissolve chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of water. b. In a separate beaker, dissolve 4,5-dichloroaniline (0.1 mol) in 100 mL of water and add concentrated HCl (0.3 mol) dropwise. c. Add hydroxylamine hydrochloride (0.45 mol) to the aniline solution and stir until dissolved. d. Add the aniline solution to the chloral hydrate solution. Heat the mixture to boiling and continue to reflux for 2-3 minutes until the reaction is complete (monitored by TLC). e. Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate. f. Filter the precipitate, wash with cold water, and dry.

-

Cyclization to 5,6-Dichloroisatin: a. Pre-warm concentrated sulfuric acid (approx. 10 V/W of the intermediate) to 50°C. b. Slowly add the dried isonitrosoacetanilide intermediate in batches, maintaining the temperature between 65-75°C with vigorous stirring. c. Once the addition is complete, heat the mixture to 80°C for 15 minutes. d. Cool the reaction mixture to room temperature and pour it carefully over crushed ice with stirring. e. The crude 5,6-dichloroisatin will precipitate. Filter the solid product. f. Wash the product thoroughly with cold water to remove residual acid. g. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Model)

This protocol outlines a method to determine the IC50 value of the compound against a specific protein kinase, such as CK2.

Materials:

-

Recombinant human kinase (e.g., CK2)

-

Specific peptide substrate for the kinase

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Adenosine triphosphate (ATP)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well microplates

-

Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO (e.g., 10 concentrations from 100 µM to 5 nM). Also prepare a DMSO-only vehicle control.

-

In the wells of a 384-well plate, add 2.5 µL of the kinase solution (at 2X final concentration) and 2.5 µL of the peptide substrate/ATP mixture (at 2X final concentration).

-

Add 1 µL of the compound serial dilution or DMSO control to the appropriate wells.

-

Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Calculate the percent inhibition for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Cell Viability / Cytotoxicity Assay (MTT Assay Model)

This protocol determines the concentration of the compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well cell culture plates

-

Microplate reader capable of absorbance measurement

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).

-

Incubate the plate for an additional 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the GI50/IC50 value from the dose-response curve.

Conclusion

This compound is a promising chemical scaffold with strong potential for development as a therapeutic agent. Based on robust data from closely related analogs, its primary therapeutic targets likely include protein kinases such as CK2, viral proteins, and carboxylesterases. The dichlorination at the 5 and 6 positions is anticipated to confer potent inhibitory activity, particularly in the realms of oncology and virology. The protocols and pathways detailed in this guide provide a comprehensive framework for the systematic investigation and validation of these potential therapeutic applications. Further direct experimental studies on this specific compound are warranted to fully elucidate its mechanism of action and confirm its therapeutic utility.

References

- 1. Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5,7-Dichloroisatin|C8H3Cl2NO2 [benchchem.com]

Structure-Activity Relationship of 5,6-dichloro-1H-indole-2,3-dione: A Technical Guide for Drug Development Professionals

Introduction

5,6-dichloro-1H-indole-2,3-dione, also known as 5,6-dichloroisatin, is a halogenated heterocyclic compound belonging to the well-studied isatin family. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The presence of the dichloro substitution on the benzene ring of the indole core is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and potential for specific interactions with biological targets, thereby modulating its pharmacological profile.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential structure-activity relationships of this compound. By examining the biological activities of analogous compounds, we can infer key structural modifications that may enhance potency and selectivity for various therapeutic targets.

Core Structure and Physicochemical Properties

The foundational structure of this compound is presented below:

Chemical Structure:

Key Physicochemical Properties: [1]

| Property | Value |

| Molecular Formula | C₈H₃Cl₂NO₂ |

| Molecular Weight | 216.02 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Potential Therapeutic Applications and Structure-Activity Relationships

Based on the biological evaluation of structurally similar compounds, derivatives of this compound hold promise in several therapeutic areas, most notably as anticancer and antiviral agents, and as kinase inhibitors.

Anticancer Activity

The isatin scaffold is a common feature in numerous anticancer agents.[2][3] Dichloro-substitution on the aromatic ring has been shown to influence cytotoxic activity.

General SAR Insights from Related Compounds:

-

N-1 Position: Substitution at the N-1 position with various alkyl or aryl groups can significantly impact anticancer activity. The introduction of bulky or lipophilic groups at this position may enhance cell permeability and interaction with hydrophobic pockets of target proteins.

-

C-3 Position: The C-3 carbonyl group is a key site for modification. Conversion to Schiff bases or spiro-heterocycles has been a successful strategy in developing potent anticancer isatin derivatives.

-

Aromatic Ring (C-5 and C-6): The presence of electron-withdrawing groups like chlorine at the C-5 and C-6 positions is expected to influence the electronic distribution of the entire molecule, potentially enhancing its interaction with biological targets. Further substitution on the aromatic ring is a viable strategy for SAR exploration.

Table 1: Anticancer Activity of Representative Isatin Analogs

| Compound ID | Isatin Core Modification | Test Model | Activity (GI₅₀/IC₅₀, µM) | Reference |

| 1d | 5-bromo, N-1 substituted with a pyrazoline moiety | Leukemia cell lines | 0.69-3.35 | [2] |

| 10a | N-1 and C-3 modified with penta-heterocycles | A549 (Lung) & K562 (Leukemia) | 0.12 (A549), 0.83 (K562) | |

| NSC 664397 | 5-chloro, N-1 substituted spiro-oxadiazoline | NCI-60 cell line panel | Not specified | [4] |

Kinase Inhibition

Many indole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The dichloro substitutions on the this compound core can potentially form specific halogen bonds with the ATP-binding site of kinases, thereby enhancing potency and selectivity.

Hypothetical Kinase Inhibition SAR:

-

N-1 Substitution: Introduction of side chains that can interact with the solvent-exposed region of the kinase active site could improve selectivity.

-

C-3 Modifications: Derivatives at the C-3 position that can form hydrogen bonds with the hinge region of the kinase are likely to exhibit inhibitory activity.

-

Dichloro Substituents: The chlorine atoms at C-5 and C-6 can occupy hydrophobic pockets and form halogen bonds, contributing to binding affinity.

Table 2: Kinase Inhibitory Activity of Representative Indole Analogs

| Compound ID | Indole Core Modification | Target Kinase | Activity (IC₅₀, µM) | Reference |

| HA-2l | Indole-based | mTOR | 0.066 | [5] |

| HA-2c | Indole-based | mTOR | 0.075 | [5] |

| Fedratinib | Pyrrolo[2,3-b]pyridine | JAK2 | 0.003 | [] |

Antiviral Activity

Isatin derivatives have demonstrated a broad spectrum of antiviral activities. The specific substitutions on the isatin core play a critical role in determining the antiviral potency and the spectrum of activity.

General Antiviral SAR from Related Compounds:

-

N-1 Position: Substitution with moieties capable of forming hydrogen bonds or hydrophobic interactions can enhance antiviral activity.

-

C-5 and C-6 Positions: Halogenation at these positions has been shown to be favorable for antiviral activity in some series of compounds.

-

C-3 Position: Modification of the C-3 carbonyl, for instance, into a thiosemicarbazone, has been a common strategy to develop potent antiviral agents.

Table 3: Antiviral Activity of Representative Isatin and Benzimidazole Analogs

| Compound ID | Core Modification | Target Virus | Activity (IC₅₀, µM) | Reference |

| TCRB | 2,5,6-trichlorobenzimidazole ribonucleoside | HCMV | 2.9 | [7] |

| BDCRB | 2-bromo-5,6-dichlorobenzimidazole ribonucleoside | HCMV | ~0.7 | [7] |

| Compound 9 | 5-sulfonyl isatin derivative | H1N1 | 0.0027 | [8] |

Experimental Protocols

General Synthesis of N-1 Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of this compound.

Materials:

-

This compound

-

Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodomethane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method to determine the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for screening compounds against a target protein kinase.

Materials:

-

Recombinant protein kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a specified time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

General Workflow for Synthesis and SAR Study

Caption: A generalized workflow for the synthesis and structure-activity relationship (SAR) study of this compound derivatives.

Hypothetical Kinase Inhibition Signaling Pathway

Caption: A simplified signaling pathway illustrating the potential mechanism of action for a this compound derivative as a kinase inhibitor.

Conclusion

While a dedicated and comprehensive SAR study for this compound is yet to be published, the analysis of structurally related compounds provides a strong foundation for initiating drug discovery programs centered around this core. The dichloro substitution pattern is a key feature that can be exploited to achieve potent and selective biological activity. Future research should focus on the systematic synthesis and evaluation of derivatives with modifications at the N-1 and C-3 positions to build a robust SAR profile. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations, with the ultimate goal of developing novel therapeutic agents.

References

- 1. This compound | C8H3Cl2NO2 | CID 11009341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Anticancer Potential of 5,6-Dichloroisatin: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Halogenated Indole Derivative for Oncological Applications

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anticancer properties. The synthetic versatility of the isatin scaffold allows for extensive structural modifications, leading to the generation of a vast library of compounds with diverse pharmacological profiles. Halogenation of the isatin core, in particular, has been identified as a key strategy for enhancing cytotoxic and antineoplastic effects. This technical guide focuses on the anticancer potential of 5,6-dichloroisatin, a di-halogenated derivative of isatin. While specific comprehensive studies on 5,6-dichloroisatin are emerging, this document synthesizes the current understanding of its potential mechanisms of action based on the well-established activities of structurally related halogenated isatins. This guide provides an overview of its potential cytotoxicity against various cancer cell lines, delves into the plausible signaling pathways it may modulate, and presents detailed experimental protocols for its evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Introduction: The Promise of Isatin Scaffolds in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Isatin, an endogenous indole derivative, has emerged as a privileged scaffold in the design of anticancer drugs. The unique structural features of isatin, including a planar, hydrophobic indole ring and two carbonyl groups, enable it to interact with a variety of biological targets implicated in cancer progression.

Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the aromatic ring of the isatin core significantly influence its biological activity. Notably, the introduction of electron-withdrawing groups, such as halogens, at the 5, 6, and 7-positions has been shown to enhance anticancer potency. 5,6-Dichloroisatin, with chlorine atoms at both the 5th and 6th positions, represents a promising candidate for further investigation as a potential anticancer agent.

In Vitro Cytotoxicity: A Comparative Overview

While specific IC50 values for 5,6-dichloroisatin against a comprehensive panel of cancer cell lines are not yet extensively documented in publicly available literature, the cytotoxic potential of halogenated isatins is well-established. The following table summarizes representative IC50 values for various halogenated isatin derivatives against different human cancer cell lines to provide a comparative context for the anticipated potency of 5,6-dichloroisatin.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dibromoisatin Analogs | HT29 (Colon) | ~1.0 | [1] |

| A549 (Lung) | 2.13 - 2.53 | [1] | |

| Di- and Tri-halogenated Isatins | U937 (Lymphoma) | < 10 | [1] |

| Chloro-substituted Isatins | Various | Generally potent |

Putative Mechanisms of Anticancer Action

The anticancer effects of isatin derivatives are multifaceted, often involving the modulation of multiple cellular signaling pathways that are dysregulated in cancer. Based on studies of related compounds, the potential mechanisms of action for 5,6-dichloroisatin are hypothesized to include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Isatin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2] The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. Halogenated isatins are thought to disrupt this balance, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases (cysteine-aspartate proteases), ultimately leading to cell death.[3]

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase, which in turn activates executioner caspases.

Caption: Putative intrinsic apoptosis pathway induced by 5,6-dichloroisatin.

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Isatin derivatives have been reported to induce cell cycle arrest at various phases, most commonly at the G2/M phase, thereby inhibiting cancer cell division. This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Caption: Hypothesized G2/M cell cycle arrest mechanism of 5,6-dichloroisatin.

Detailed Experimental Protocols

To facilitate the investigation of 5,6-dichloroisatin's anticancer potential, this section provides detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 5,6-dichloroisatin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 5,6-dichloroisatin at the desired concentrations for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with 5,6-dichloroisatin as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.

Protocol:

-

Protein Extraction: Treat cells with 5,6-dichloroisatin, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

5,6-Dichloroisatin represents a promising scaffold for the development of novel anticancer agents. Based on the established pharmacology of related halogenated isatin derivatives, it is anticipated to exhibit potent cytotoxic activity against a range of cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its anticancer potential.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of 5,6-dichloroisatin against a large panel of human cancer cell lines to identify sensitive cancer types.

-

Elucidation of specific molecular targets: Identifying the specific protein kinases or other cellular targets with which 5,6-dichloroisatin interacts.

-

In-depth mechanistic studies: Delineating the precise signaling pathways modulated by 5,6-dichloroisatin to induce apoptosis and cell cycle arrest.

-

In vivo efficacy studies: Evaluating the antitumor activity of 5,6-dichloroisatin in preclinical animal models of cancer.

A thorough investigation of these aspects will be crucial in advancing 5,6-dichloroisatin from a promising chemical entity to a potential clinical candidate for the treatment of cancer.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6-dichloro-1H-indole-2,3-dione

Introduction

5,6-dichloro-1H-indole-2,3-dione, also known as 5,6-dichloroisatin, is a synthetically versatile intermediate used in the preparation of a variety of heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals.[1][2] Isatin and its derivatives have shown a wide range of biological activities, including antitumor, antibacterial, antifungal, and anti-HIV properties.[2][3] The protocol described herein details the synthesis of this compound via the Sandmeyer isatin synthesis, a reliable and widely used method.[3][4][5][6] The synthesis commences with the reaction of 3,4-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is subsequently cyclized using concentrated sulfuric acid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5,6-Dichloroisatin, 5,6-Dichloroindoline-2,3-dione |

| CAS Number | 1677-48-1[7] |

| Molecular Formula | C₈H₃Cl₂NO₂[7] |

| Molecular Weight | 216.02 g/mol [7] |

| Appearance | Orange-red crystalline solid[3] |

| Melting Point | 269 °C (decomposes) |

Table 2: Key Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Starting material |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | Reagent |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Reagent |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Reagent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst/Dehydrating agent |

| Water | H₂O | 18.02 | Solvent |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization solvent |

Experimental Protocol

The synthesis of this compound is a two-step process.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dichlorophenyl)acetamide (Isonitrosoacetanilide intermediate)

-

In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 3,4-dichloroaniline (0.1 mol, 16.20 g) in a solution of concentrated hydrochloric acid (0.1 mol, ~8.3 mL) and water (250 mL).

-

In a separate beaker, prepare a solution of chloral hydrate (0.11 mol, 18.19 g) and anhydrous sodium sulfate (0.9 mol, 127.8 g) in water (500 mL). Heat the solution to dissolve the solids, and then cool to room temperature.

-

Add the aniline hydrochloride solution to the chloral hydrate solution with vigorous stirring.

-

Prepare a solution of hydroxylamine hydrochloride (0.33 mol, 22.93 g) in water (250 mL).

-

Heat the combined aniline/chloral hydrate mixture to boiling and add the hydroxylamine hydrochloride solution in one portion.

-

Continue to heat the mixture at a gentle boil for 1-2 minutes until the intermediate precipitates as a crystalline solid.

-

Cool the reaction mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide can be used directly in the next step or recrystallized from ethanol/water if a higher purity is desired.

Step 2: Cyclization to this compound

-

Carefully add concentrated sulfuric acid (60 mL) to a 250 mL beaker and heat it to 60-70°C in a water bath.

-

Slowly add the dried 2-(hydroxyimino)-N-(3,4-dichlorophenyl)acetamide (0.05 mol, ~11.65 g) from Step 1 to the warm sulfuric acid in small portions with constant stirring. The addition should be controlled to maintain the temperature below 80°C.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 10-15 minutes, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (200 g) in a 1 L beaker with stirring.

-

The this compound will precipitate as a solid.

-

Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield the final product as an orange-red crystalline solid.

Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. This compound | C8H3Cl2NO2 | CID 11009341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation of 5,6-Dichloroisatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 5,6-dichloroisatin, a key synthetic transformation for developing novel heterocyclic compounds. N-substituted isatins are versatile precursors for synthesizing a wide range of biologically active molecules, including potential antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The electron-withdrawing nature of the two chlorine atoms on the isatin ring influences its reactivity, making a robust and well-defined protocol essential for successful synthesis.

The following protocol is based on established methodologies for the N-alkylation of isatin and its derivatives, offering a reliable starting point for researchers.

General Reaction Scheme

The N-alkylation of 5,6-dichloroisatin involves the deprotonation of the nitrogen atom by a base, forming a nucleophilic isatin anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide, to yield the N-alkylated product.

Caption: General reaction scheme for the N-alkylation of 5,6-dichloroisatin.

Experimental Protocol: N-Alkylation using Potassium Carbonate

This protocol details a widely used method employing potassium carbonate as the base in N,N-dimethylformamide (DMF).[1][4] This procedure is known for its efficiency and applicability to a variety of alkyl halides.

Materials and Reagents

-

Starting Material: 5,6-Dichloroisatin

-

Alkylating Agent: Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.1 - 1.2 equivalents)

-

Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.3 - 1.5 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Workup: Deionized water, Ethyl acetate, Brine (saturated NaCl solution)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, condenser, TLC plates (silica gel 60 F₂₅₄), filtration apparatus, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 5,6-dichloroisatin (1.0 eq) and anhydrous potassium carbonate (1.3 eq).

-

Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of isatin).

-

Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the isatin anion.

-

Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and stir until the starting material is consumed.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC), typically using dichloromethane or a hexane/ethyl acetate mixture as the eluent.[1][5]

-